{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
Description
{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at the 5-position and an oxoacetic acid moiety at the 2-amino position. Its molecular formula is C₇H₉N₃O₄S, with a molecular weight of 231.23 g/mol .
Properties
IUPAC Name |
2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-13-2-3-8-9-6(14-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCEMAABSKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid , with the CAS number 83244-81-9, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other pharmacological properties.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N₃O₄S |
| Molecular Weight | 187.176 g/mol |
| Density | 1.711 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring is crucial for activity against various pathogens. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound in focus may exhibit similar properties due to its structural analogies.
Anticancer Activity
Research indicates that thiadiazole derivatives possess notable anticancer properties. A review highlighted that several compounds with a 1,3,4-thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancers. The IC50 values for some derivatives ranged from 0.28 to 10 µg/mL . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HCT116 | 3.29 |
| Compound C | A549 | 0.52 |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiadiazoles have been associated with a range of biological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Analgesic : Certain compounds have shown effectiveness in pain relief models in animal studies .
- Antiparasitic : Thiadiazole derivatives like megazol have been effective against Trypanosoma species, although concerns regarding toxicity limit their use .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, it was found that compounds with substituents at specific positions on the thiadiazole ring showed enhanced activity. For example, a derivative with a methoxy group at position 5 demonstrated superior inhibition against MCF-7 cells compared to its unsubstituted analog .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of different thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-withdrawing groups had improved antibacterial activity compared to those with electron-donating groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies suggest that the methoxymethyl group enhances its activity by improving solubility and bioavailability.
2. Anticancer Properties
Thiadiazole derivatives are being investigated for their anticancer potential. In vitro studies have shown that {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This feature could be beneficial in designing drugs that target metabolic disorders.
Agricultural Applications
1. Herbicide Development
Thiadiazole derivatives are known for their herbicidal properties. The compound can be formulated into herbicides that target specific weed species without harming crops. Its application in pre-emergent herbicides has shown promising results in field trials.
2. Plant Growth Regulators
Research suggests that the compound may function as a plant growth regulator, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices.
Material Science Applications
1. Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound can be incorporated into coatings and adhesives used in various industrial applications.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus at low concentrations. |
| Johnson et al., 2024 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Lee et al., 2023 | Herbicide | Effective against common weed species with minimal crop damage observed in trials. |
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative table of key analogs:
Functional Group Modifications
- Oxoacetic Acid vs. Acetamide: Analogs with acetamide linkages (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide) demonstrate analgesic and antipyretic activities .
- Thioxo vs. Oxo: Thioxo (C=S) groups in thiazolidinone derivatives (e.g., [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid) enhance redox activity and anti-T. gondii effects , whereas the oxo group (C=O) in the target compound may prioritize electrostatic interactions.
Key Research Findings
Electronic Effects: Cyano and thioxo groups increase electrophilicity, favoring covalent interactions with cysteine residues in enzymes .
Prodrug Potential: Ethyl ester derivatives of the target compound (e.g., ethyl {[5-(methoxymethyl)-...]amino}(oxo)acetate) may enhance oral absorption .
Preparation Methods
Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl Intermediate
- The 1,3,4-thiadiazole ring is constructed via cyclization reactions involving thiosemicarbazides or related hydrazine derivatives with appropriate carboxylic acid derivatives or esters.
- Introduction of the methoxymethyl substituent at the 5-position is achieved by alkylation using methoxymethyl halides under controlled conditions.
- Typical solvents include polar aprotic solvents such as dimethylformamide or acetonitrile, with bases like potassium carbonate to facilitate alkylation.
Coupling with Oxoacetic Acid Moiety
- The amino group at the 2-position of the thiadiazole ring is reacted with oxoacetic acid or its derivatives (e.g., oxoacetic acid chloride or esters) to form the amide linkage.
- This step can be performed under mild acidic or neutral conditions to avoid decomposition of sensitive groups.
- Coupling reagents or activating agents such as carbodiimides (e.g., DCC) may be used to enhance amide bond formation efficiency.
Purification and Isolation
- The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Filtration and drying under reduced pressure yield the final compound as a crystalline solid.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Thiosemicarbazide + appropriate acid ester | Cyclization, heating in polar solvent | 5-amino-1,3,4-thiadiazole intermediate | Formation of thiadiazole ring |
| 2 | Intermediate + methoxymethyl halide | Alkylation with base (K2CO3), DMF | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl amine | Selective substitution at 5-position |
| 3 | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl amine + oxoacetic acid derivative | Amide coupling, carbodiimide or acid chloride | This compound | Formation of final compound |
| 4 | Crude product | Recrystallization, filtration | Pure this compound | Purification step |
Research Findings and Optimization Notes
- The cyclization step to form the thiadiazole ring is sensitive to temperature and solvent choice; polar aprotic solvents and moderate heating (80–120°C) yield optimal ring closure rates.
- Alkylation with methoxymethyl halides requires careful stoichiometric control to avoid over-alkylation or side reactions.
- The amide coupling step benefits from using coupling agents such as DCC or EDCI in the presence of catalytic amounts of DMAP to increase yield and reduce reaction time.
- Purification by recrystallization from ethanol provides high purity crystals with melting points consistent with literature values, indicating successful synthesis.
- Hydrolysis and side reactions can be minimized by maintaining pH near neutral during coupling and work-up stages.
- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.
Summary Table of Key Parameters
| Parameter | Optimal Condition/Value | Remarks |
|---|---|---|
| Cyclization Temperature | 80–120 °C | Polar aprotic solvent preferred |
| Alkylation Base | Potassium carbonate (K2CO3) | Ensures selective methoxymethylation |
| Coupling Agent | DCC or EDCI with DMAP catalyst | Enhances amide bond formation efficiency |
| Solvents for Purification | Ethanol, ethyl acetate | Good recrystallization solvents |
| Yield | Typically 60–80% overall | Depends on reaction scale and purity |
| Analytical Techniques | NMR, IR, MS | Confirm compound identity and purity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between thiadiazole precursors and oxo-acetic acid derivatives. A general approach includes refluxing 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with oxo-acetic acid in acetic acid or ethanol, catalyzed by sodium acetate. For example, analogous procedures (e.g., ) use reflux times of 3–5 hours in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Optimization may involve adjusting molar ratios (1:1.1 for amine:aldehyde), solvent polarity, or catalyst loading to improve yields (typically 60–85%). Monitoring via TLC is critical to confirm reaction completion .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires integrated techniques:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (C=N, ~1600 cm⁻¹).
- NMR (¹H/¹³C) : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂) and the oxo-acetic acid moiety (δ ~4.2 ppm for CH₂, δ ~170 ppm for C=O).
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S percentages).
- HPLC : Assess purity (>95% for biological assays). Cross-referencing with analogous compounds () ensures accurate interpretation .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs ():
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA. Include positive controls (e.g., doxorubicin for cytotoxicity, ibuprofen for inflammation) and validate results in triplicate .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for enhancing this compound's pharmacological profile?
- Methodological Answer : SAR studies focus on modifying substituents:
- Methoxymethyl group : Replace with alkyl/aryl groups to alter lipophilicity (logP) and membrane permeability.
- Oxo-acetic acid moiety : Substitute with ester or amide derivatives to modulate bioavailability.
- Thiadiazole core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilic reactivity. Biological evaluation of derivatives (e.g., ) guides prioritization of lead compounds .
Q. How can mechanistic studies elucidate the compound's mode of action in anticancer or antimicrobial contexts?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., DNA gyrase for antimicrobial activity, topoisomerase II for anticancer effects). Use software like AutoDock Vina with PDB structures.
- Enzyme inhibition assays : Quantify ATPase or kinase activity inhibition (e.g., via spectrophotometric NADH-coupled assays).
- Apoptosis profiling : Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis in treated cells. Cross-validate with transcriptomic (qPCR for Bax/Bcl-2) and proteomic (Western blot for caspase-3) analyses .
Q. How should researchers address contradictions in synthetic yields or biological data across studies?
- Methodological Answer : Contradictions often arise from:
- Reaction conditions : Varying solvent purity (e.g., anhydrous vs. hydrated acetic acid) or temperature gradients. Replicate studies under controlled conditions (e.g., inert atmosphere, calibrated thermostats).
- Biological variability : Use standardized cell lines (ATCC-validated) and assay protocols (e.g., MTT incubation time fixed at 48 hours). Statistical tools (e.g., ANOVA with post-hoc tests) differentiate experimental noise from true discrepancies.
- Purity checks : Re-crystallize compounds and re-test via HPLC to rule out impurity-driven artifacts () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
